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Compound of Interest

6-Bromo-3-butoxy-2-
Compound Name:
fluorophenylboronic acid

cat. No.: B1286889

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential applications of 6-Bromo-3-butoxy-2-fluorophenylboronic acid, a versatile
building block in medicinal chemistry and organic synthesis.

Core Compound Data

Quantitative data for 6-Bromo-3-butoxy-2-fluorophenylboronic acid is summarized in the
table below, providing a quick reference for its key physical and chemical properties.
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Property Value

Molecular Formula C10H13BBrFOs

Molecular Weight 290.92 g/mol [1][2][3][4][5]
CAS Number 1072951-88-2
Appearance Solid

Melting Point 114-120°CJ[4]

Boiling Point (Predicted) 405.2+55.0°C[4]

Density (Predicted) 1.48+0.1 g/cm3[4]

pKa (Predicted) 7.65+0.58[4]

Synthesis and Reactivity

6-Bromo-3-butoxy-2-fluorophenylboronic acid is a valuable intermediate, primarily utilized
in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form
carbon-carbon bonds. The presence of the boronic acid functional group, along with bromine
and fluorine atoms on the phenyl ring, offers multiple points for molecular elaboration, making it
a key component in the synthesis of complex organic molecules.[4]

Experimental Protocols

1. Synthesis of 6-Bromo-3-butoxy-2-fluorophenylboronic acid (General Procedure)

While a specific detailed protocol for this exact molecule is not readily available in the searched
literature, a general and widely applicable method for the synthesis of substituted
phenylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl
borate, followed by acidic hydrolysis. The synthesis of 4-amino-3-fluorophenylboronic acid from
4-bromo-2-fluoroaniline provides a relevant procedural framework.

Materials:

e 1-Bromo-4-butoxy-3-fluorobenzene (precursor)
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Anhydrous tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) or Magnesium turnings
Trimethyl borate or Triisopropyl borate
Hydrochloric acid (HCI)

Diethyl ether

Anhydrous sodium sulfate or magnesium sulfate
Procedure:

Formation of the Organometallic Reagent: A solution of 1-bromo-4-butoxy-3-fluorobenzene in
anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To
this solution, a stoichiometric amount of n-butyllithium is added dropwise, maintaining the
low temperature to facilitate lithium-halogen exchange and form the corresponding
aryllithium species. Alternatively, a Grignard reagent can be prepared by reacting the starting
bromide with magnesium turnings in THF.

Borylation: The freshly prepared organometallic reagent is then slowly added to a solution of
trimethyl borate or triisopropyl borate in anhydrous THF, also maintained at -78 °C. The
reaction mixture is stirred at this temperature for a few hours and then allowed to warm to
room temperature overnight.

Hydrolysis: The reaction is quenched by the slow addition of agueous hydrochloric acid. The
resulting mixture is stirred for a period to ensure complete hydrolysis of the borate ester to
the desired boronic acid.

Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined
organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium
sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can
be further purified by recrystallization or column chromatography to yield 6-Bromo-3-
butoxy-2-fluorophenylboronic acid.

. Suzuki-Miyaura Cross-Coupling Reaction (Representative Protocol)
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6-Bromo-3-butoxy-2-fluorophenylboronic acid is an excellent substrate for Suzuki-Miyaura
coupling reactions, enabling the formation of biaryl structures.

Materials:

6-Bromo-3-butoxy-2-fluorophenylboronic acid

An aryl or heteroaryl halide (e.g., aryl bromide or iodide)

Palladium catalyst (e.g., Pd(PPhs)4, Pd(dppf)Cl2)

Base (e.g., K2COs3, Na2COs, Cs2CO03)

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
Procedure:

o Reaction Setup: In a reaction vessel, 6-Bromo-3-butoxy-2-fluorophenylboronic acid (1.0
equivalent), the aryl/heteroaryl halide (1.0-1.2 equivalents), the palladium catalyst (typically
1-5 mol%), and the base (2-3 equivalents) are combined.

e Solvent Addition: A suitable solvent system, often a mixture of an organic solvent and water,
is added. The use of aqueous bases is common in Suzuki-Miyaura reactions.

o Reaction Execution: The mixture is degassed by bubbling with an inert gas (argon or
nitrogen) for 10-15 minutes and then heated to a temperature typically ranging from 80 to
110 °C. The reaction progress is monitored by an appropriate analytical technique such as
thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

e Work-up and Purification: Upon completion, the reaction mixture is cooled to room
temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers
are separated, and the aqueous layer is extracted with the organic solvent. The combined
organic extracts are washed with brine, dried over a drying agent, and concentrated. The
crude product is then purified by column chromatography on silica gel to afford the desired
biaryl compound.

Potential Biological Significance and Applications
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Boronic acids are recognized as a privileged structural motif in medicinal chemistry, with
several FDA-approved drugs containing this functional group. They can act as inhibitors of
various enzymes, particularly serine proteases, by forming a stable, covalent but reversible
bond with the catalytic serine residue.

While the specific biological activity of 6-Bromo-3-butoxy-2-fluorophenylboronic acid has
not been detailed in the provided search results, its structural features suggest its utility as a
scaffold in the design and synthesis of novel therapeutic agents. The fluorinated and
brominated phenyl ring can be strategically modified to optimize potency, selectivity, and
pharmacokinetic properties of a lead compound. Phenylboronic acids, in general, have been
shown to impact signaling pathways involved in cancer cell migration by affecting the activity of
Rho family GTPases.

Visualizations

The following diagrams illustrate the key chemical transformations involving 6-Bromo-3-
butoxy-2-fluorophenylboronic acid.
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General Synthesis Pathway
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6-Bromo-3-butoxy-2-fluorophenylboronic acid
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Caption: General synthesis of 6-Bromo-3-butoxy-2-fluorophenylboronic acid.
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Suzuki-Miyaura Coupling Workflow
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Caption: Suzuki-Miyaura coupling using the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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